molecular formula C13H18N2O B1644250 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane

3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B1644250
M. Wt: 218.29 g/mol
InChI Key: SLFJZMKCBPIOSE-UHFFFAOYSA-N
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Patent
US06936712B1

Procedure details

1-Methyl-2-pyrrolidinone (10 mL) was added to mercaptoacetic acid dilithium salt monohydrate (from part (a) above, 1.21 g, 10 mmol) and the mixture was stirred for 10 minutes at room temperature. 3-Benzyl-7-(420 nitrophenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane (2 g, 5 mmol, see Example 2 above) was added and the mixture stirred at room temperature under nitrogen for 2.5 hours. Toluene (8 mL) and 2-propanol (15 mL) were added to the bright orange reaction solution. The internal temperature was adjusted to 40–45° C. A solution of hydrogen chloride in 2-propanol (10 mL, approx. 4M) was added dropwise whilst maintaining the above internal temperature range. Stirring was continued for 30 minutes in this temperature range. A white precipitate formed and the mixture was cooled slowly to room temperature with stirring. The mixture was stirred overnight and then cooled in an ice/water bath to 7° C. The precipitate was collected by filtration, washed with 2-propanol (2×5 mL) and sucked dry on the filter to give the title compound as a white powder (1.28 g, 88%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
mercaptoacetic acid dilithium salt monohydrate
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
3-Benzyl-7-(420 nitrophenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
CN1CCCC1=O.O.[Li+].[Li+].SCC([O-])=O.SCC([O-])=O.[CH2:21]([N:28]1[CH2:35][CH:34]2[O:36][CH:30]([CH2:31][N:32](S(C3C=CC([N+]([O-])=O)=CC=3)(=O)=O)[CH2:33]2)[CH2:29]1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.Cl>CC(O)C.C1(C)C=CC=CC=1>[CH2:21]([N:28]1[CH2:35][CH:34]2[O:36][CH:30]([CH2:31][NH:32][CH2:33]2)[CH2:29]1)[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
mercaptoacetic acid dilithium salt monohydrate
Quantity
1.21 g
Type
reactant
Smiles
O.[Li+].[Li+].SCC(=O)[O-].SCC(=O)[O-]
Step Two
Name
3-Benzyl-7-(420 nitrophenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CN(CC(C1)O2)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature under nitrogen for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
was adjusted to 40–45° C
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the above internal temperature range
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 30 minutes in this temperature range
Duration
30 min
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled slowly to room temperature
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/water bath to 7° C
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 2-propanol (2×5 mL)
CUSTOM
Type
CUSTOM
Details
sucked dry on the
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CNCC(C1)O2
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 117.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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